(2R,3R)-1-(Benzylamino)butane-2,3-diol
Description
(2R,3R)-1-(Benzylamino)butane-2,3-diol is a chiral amino alcohol derivative featuring a benzylamine group attached to a butane-2,3-diol backbone. The compound’s stereochemistry (2R,3R) is critical for its biological and chemical interactions, as enantiomeric forms often exhibit divergent properties. Its dual hydroxyl and amino functional groups make it a candidate for applications in catalysis, medicinal chemistry, and as a ligand in coordination chemistry .
Properties
CAS No. |
651734-92-8 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2R,3R)-1-(benzylamino)butane-2,3-diol |
InChI |
InChI=1S/C11H17NO2/c1-9(13)11(14)8-12-7-10-5-3-2-4-6-10/h2-6,9,11-14H,7-8H2,1H3/t9-,11-/m1/s1 |
InChI Key |
QJSYHOOZISIAMO-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CNCC1=CC=CC=C1)O)O |
Canonical SMILES |
CC(C(CNCC1=CC=CC=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison:
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Structure: Contains an N,O-bidentate directing group (amide and hydroxyl) for metal-catalyzed C–H bond functionalization. Synthesis: Derived from 3-methylbenzoyl chloride/acid and 2-amino-2-methyl-1-propanol.
Physicochemical Properties: Higher volatility (e.g., 2,3-Dimethyl-2-butanol has mp -14°C) compared to the target compound, which likely has higher polarity and boiling point due to its amino and diol groups .
(R,R)-Butane-2,3-diol Structure: A simpler diol without the benzylamino substituent. Biological Relevance: Identified as a metabolite in Pseudomonas aeruginosa but excluded from pathway mapping due to ambiguous molecular weight matches. This highlights the importance of substituents (e.g., benzylamino) in distinguishing biological activity .
Physicochemical and Functional Properties
| Compound | Functional Groups | Molecular Weight | Key Applications |
|---|---|---|---|
| (2R,3R)-1-(Benzylamino)butane-2,3-diol | Amino, vicinal diol | ~195.2 g/mol* | Chelation, chiral catalysis, drug design |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Amide, hydroxyl | 207.3 g/mol | Metal-catalyzed C–H activation |
| 2,3-Dimethyl-2-butanol | Hydroxyl | 102.17 g/mol | Solvent, intermediate in organic synthesis |
| (R,R)-Butane-2,3-diol | Vicinal diol | 90.12 g/mol | Metabolic intermediate, industrial solvent |
*Estimated based on structural formula.
Key Observations :
- Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound’s vicinal diol may enable stronger metal coordination, favoring asymmetric catalysis .
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